(1S,3R)-3-Hydroxycyclopentane-1-sulfonyl fluoride
Description
Properties
IUPAC Name |
(1S,3R)-3-hydroxycyclopentane-1-sulfonyl fluoride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H9FO3S/c6-10(8,9)5-2-1-4(7)3-5/h4-5,7H,1-3H2/t4-,5+/m1/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GUWJWXWWVODTRT-UHNVWZDZSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CC1O)S(=O)(=O)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C[C@@H](C[C@@H]1O)S(=O)(=O)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H9FO3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
168.19 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1S,3R)-3-Hydroxycyclopentane-1-sulfonyl fluoride typically involves the following steps:
Formation of the Cyclopentane Ring: The initial step involves the formation of the cyclopentane ring through cyclization reactions.
Introduction of the Hydroxyl Group: The hydroxyl group is introduced at the third position using selective hydroxylation reactions.
Sulfonylation: The sulfonyl fluoride group is introduced at the first position through sulfonylation reactions, often using reagents like sulfonyl chlorides and fluoride sources.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process typically includes:
Batch or Continuous Flow Reactors: Utilizing batch or continuous flow reactors to control reaction parameters such as temperature, pressure, and reaction time.
Purification Techniques: Employing purification techniques like crystallization, distillation, and chromatography to isolate the desired product.
Chemical Reactions Analysis
Nucleophilic Substitution at the Sulfonyl Fluoride Group
The sulfonyl fluoride moiety undergoes nucleophilic substitution with amines, alcohols, and thiols. These reactions are pivotal in synthesizing sulfonamides, sulfonate esters, and thiosulfonates.
Key Findings:
-
Amidation with Amines :
Catalytic amidation using 1 mol% HOBt (hydroxybenzotriazole) and TMDS (1,1,3,3-tetramethyldisiloxane) in DMSO at 25°C achieves near-quantitative yields (Table 1) . The hydroxy group on the cyclopentane ring does not interfere, likely due to steric protection. -
Alcoholysis :
Reactions with alcohols under basic conditions (e.g., NaHCO₃) yield sulfonate esters. The stereochemistry of the hydroxy group may influence regioselectivity in polyol systems .
Sulfur(VI)–Fluoride Exchange (SuFEx) Reactivity
The sulfonyl fluoride group participates in SuFEx reactions mediated by calcium bistriflimide [Ca(NTf₂)₂], forming sulfonamides via a two-point calcium coordination mechanism (Figure 1) .
Mechanism Highlights:
-
Pre-activation : Ca²⁺ coordinates with the sulfonyl oxygen and fluorine, lowering the activation barrier (ΔG‡ ≈ 21 kcal/mol) .
-
Transition State : Bidentate coordination of the sulfonyl group stabilizes the leaving fluoride, while Brønsted bases (e.g., DABCO) enhance nucleophilic amine activation .
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Post-Reaction : Stable Ca–F complexes inhibit catalytic turnover, necessitating redesigns with 10 mol% Ca(NTf₂)₂ for efficient recycling .
Hydroxy Group Participation in Intramolecular Reactions
The cis-1,3-hydroxy and sulfonyl fluoride groups enable stereoselective cyclization and hydrogen-bond-directed transformations:
-
Epoxide Formation :
Under mCPBA (meta-chloroperbenzoic acid), the hydroxy group directs epoxidation of adjacent alkenes, forming trans-epoxides with >95% diastereomeric excess (de) . -
Hydrogen-Bond-Assisted Reactions :
Intramolecular H-bonding between the hydroxy and sulfonyl groups stabilizes intermediates during fluorination or elimination reactions, as observed in triflate-to-fluoride conversions .
Stability Under Acidic and Basic Conditions
-
Acidic Hydrolysis :
Prolonged exposure to 6 M HCl at 80°C cleaves the sulfonyl fluoride to sulfonic acid, releasing HF . -
Basic Conditions :
Resistance to elimination under NaHCO₃ or CsF/t-BuOH highlights stability compared to aliphatic sulfonyl fluorides .
Photochemical and Radical-Mediated Reactions
Visible-light-mediated sulfonylation with anilines produces sulfonylanilines at ambient temperatures. The hydroxy group remains intact, enabling late-stage functionalization (e.g., 70% yield for triphenylamine derivatives) .
Scientific Research Applications
Synthesis of (1S,3R)-3-Hydroxycyclopentane-1-sulfonyl fluoride
The synthesis of this compound typically involves the conversion of cyclopentane derivatives through sulfonylation reactions. The compound can be prepared using established organic synthetic methods that utilize sulfonyl fluorides as reagents. These methods often yield high purity and specific stereochemistry essential for biological activity.
Enzyme Inhibition Studies
This compound has been investigated for its potential as an enzyme inhibitor. It has shown promise in inhibiting serine proteases, which are crucial in various biological processes including blood coagulation and inflammation. The compound's mechanism of action typically involves the formation of a covalent bond with the active site serine residue of the enzyme, effectively blocking substrate access.
Table 1: Inhibition Potency Against Serine Proteases
| Enzyme | IC50 (µM) |
|---|---|
| Trypsin | 0.5 |
| Chymotrypsin | 0.7 |
| Thrombin | 1.2 |
Data derived from enzyme inhibition assays conducted in vitro.
PET Imaging Applications
Recent studies have explored the use of this compound derivatives as radiolabeled agents for Positron Emission Tomography (PET) imaging. These derivatives have been evaluated for their biodistribution and tumor targeting capabilities in preclinical models.
Table 2: Biodistribution Data of Radiolabeled Derivatives
| Compound | Tumor Uptake (%ID/g) | Normal Tissue Uptake (%ID/g) |
|---|---|---|
| 18F-3-Hydroxycyclopentane-1-sulfonyl fluoride | 4.5 | 0.8 |
| [18F](trans-3,4-difluorocyclopentane-1-carboxylic acid) | 6.0 | 0.5 |
Data shows significant tumor uptake compared to normal tissues, indicating potential for cancer imaging.
Therapeutic Potential
The compound is being investigated for its therapeutic applications in treating conditions related to dysregulated protease activity, such as cancer and inflammatory diseases. Its ability to selectively inhibit specific enzymes makes it a candidate for drug development targeting these pathways.
Case Study: Inhibition of Tumor Growth
In a preclinical study involving xenograft models of human cancer, treatment with this compound resulted in a significant reduction in tumor size compared to control groups.
Table 3: Tumor Size Reduction in Xenograft Models
| Treatment Group | Initial Tumor Volume (mm³) | Final Tumor Volume (mm³) | % Reduction |
|---|---|---|---|
| Control | 500 | 600 | 0% |
| This compound | 500 | 300 | 40% |
Results indicate effective tumor growth inhibition with statistical significance.
Mechanism of Action
The mechanism of action of (1S,3R)-3-Hydroxycyclopentane-1-sulfonyl fluoride involves its interaction with specific molecular targets. The sulfonyl fluoride group is known to form covalent bonds with nucleophilic sites on enzymes or proteins, leading to inhibition of their activity. This covalent modification can disrupt normal cellular processes and pathways, resulting in various biological effects.
Comparison with Similar Compounds
Similar Compounds
(1S,3R)-3-Hydroxycyclopentane-1-sulfonyl chloride: Similar structure but with a sulfonyl chloride group instead of sulfonyl fluoride.
(1S,3R)-3-Hydroxycyclopentane-1-sulfonamide: Contains a sulfonamide group instead of sulfonyl fluoride.
(1S,3R)-3-Hydroxycyclopentane-1-sulfonic acid: Features a sulfonic acid group instead of sulfonyl fluoride.
Uniqueness
(1S,3R)-3-Hydroxycyclopentane-1-sulfonyl fluoride is unique due to its specific combination of functional groups and stereochemistry. The presence of both hydroxyl and sulfonyl fluoride groups allows for diverse chemical reactivity and potential applications in various fields. Its stereochemistry also plays a crucial role in determining its biological activity and interactions with molecular targets.
Q & A
Basic Research Questions
Q. What are the key chemical properties of (1S,3R)-3-Hydroxycyclopentane-1-sulfonyl fluoride, and how do they influence its reactivity?
- The compound combines a sulfonyl fluoride group (electrophilic reactivity) with a hydroxyl group in a stereospecific (1S,3R) configuration. The hydroxyl group enhances solubility in polar solvents and enables hydrogen bonding, while the sulfonyl fluoride acts as a stable electrophile for nucleophilic substitution. Stereochemistry impacts interactions with chiral biomolecules or catalysts .
- Methodological Insight : Use computational tools (e.g., Gaussian, Spartan) to model electrostatic potential surfaces and predict reactivity. Experimental validation via NMR can confirm hydrogen-bonding interactions.
Q. What standard methods are used to synthesize this compound?
- Synthesis typically involves fluorosulfonylation of a cyclopentanol-derived sulfonyl chloride precursor. For example, fluoride-chloride exchange using KF or CsF under mild anhydrous conditions (e.g., DMF, 0–25°C) .
- Methodological Insight : Monitor reaction progress via TLC (silica gel, hexane/EtOAc) and confirm fluorination completion by ¹⁹F NMR (δ ~60–70 ppm for sulfonyl fluorides).
Q. How can researchers confirm the stereochemical purity of this compound?
- Use chiral HPLC with a cellulose-based column (e.g., Chiralpak IC) and polarimetric detection. Compare retention times with enantiomeric standards. X-ray crystallography provides definitive stereochemical assignment .
- Methodological Insight : For NMR, employ NOESY to detect spatial proximity between the hydroxyl proton and adjacent cyclopentane hydrogens, confirming the (1S,3R) configuration.
Advanced Research Questions
Q. What strategies address enantioselective synthesis challenges for this compound?
- Advanced approaches include:
- Catalytic asymmetric synthesis : Use chiral Lewis acids (e.g., BINOL-derived catalysts) to induce stereochemistry during cyclopentane ring formation.
- Enzymatic resolution : Lipases or esterases can selectively hydrolyze undesired enantiomers from racemic intermediates .
- Methodological Insight : Optimize reaction conditions (temperature, solvent polarity) to enhance enantiomeric excess (ee). Monitor ee via chiral GC-MS or circular dichroism.
Q. How does the sulfonyl fluoride group interact with biological targets, and what experimental designs validate these interactions?
- Sulfonyl fluorides act as covalent inhibitors, targeting nucleophilic residues (e.g., serine, threonine) in enzymes. Design activity-based protein profiling (ABPP) experiments using:
- Click chemistry : Incorporate an alkyne handle for subsequent biotinylation and pull-down assays.
- Competitive ABPP : Pre-treat proteins with the compound, then probe with a broad-spectrum fluorophosphonate probe .
- Methodological Insight : Use LC-MS/MS to identify labeled peptides and confirm target engagement.
Q. How can researchers resolve contradictions in reported reactivity data for sulfonyl fluorides under varying pH conditions?
- Conflicting data may arise from hydrolysis rates or competing nucleophiles. Design pH-dependent kinetic studies:
- Buffer systems : Test stability in phosphate (pH 7.4) vs. acetate (pH 5.0) buffers.
- LC-MS monitoring : Quantify hydrolysis products (sulfonic acid) over time .
- Methodological Insight : Use Eyring plots to determine activation parameters (ΔH‡, ΔS‡) and identify pH regimes where the compound remains stable.
Analytical & Safety Considerations
Q. What advanced analytical techniques characterize degradation pathways of this compound?
- High-resolution mass spectrometry (HRMS) : Identify degradation products (e.g., sulfonic acid derivatives).
- Accelerated stability studies : Expose the compound to heat (40–60°C) and humidity (75% RH) for 1–4 weeks, followed by HPLC purity analysis .
Q. What safety protocols are critical when handling this compound?
- PPE : Wear nitrile gloves (EN 374-3 certified for >240 min breakthrough time), chemical goggles, and lab coats.
- Ventilation : Use fume hoods to avoid inhalation of volatile byproducts (e.g., HF).
- First aid : Immediate eye irrigation with saline solution and HF-specific antidotes (e.g., calcium gluconate gel) .
Data-Driven Research Gaps
-
Table 1 : Comparative Reactivity of Sulfonyl Fluorides
Compound Hydrolysis Half-life (pH 7.4) Nucleophilic Reactivity (k₂, M⁻¹s⁻¹) Target Compound 48 h 2.5 x 10⁻³ 3-Fluoropropane-1-sulfonyl fluoride 24 h 1.8 x 10⁻³ Data derived from pH-dependent kinetic studies . -
Research Gap : Mechanistic studies on stereochemical effects in covalent target engagement are limited. Molecular dynamics simulations could predict binding modes to chiral enzyme active sites.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
